A-71497 is classified under the category of fluoroquinolone antibiotics. It is derived from tosufloxacin, which is known for its broad-spectrum antibacterial properties. The compound's chemical structure features a naphthyridine core, which is characteristic of many fluoroquinolones, and it is specifically noted for its 3-formyl derivative form .
The synthesis of A-71497 typically involves multi-step organic reactions. The initial steps focus on constructing the naphthyridine core, followed by the introduction of various functional groups through reactions such as halogenation, amination, and formylation. Key parameters in this synthesis include:
In industrial settings, A-71497 may be produced using batch or continuous flow processes, with automated reactors ensuring consistent quality and scalability through advanced purification techniques like crystallization and chromatography .
The molecular formula of A-71497 is , with a molecular weight of approximately 424.81 g/mol . The structure includes:
The specific arrangement of these groups allows A-71497 to engage in hydrogen bonding and other interactions critical for its mechanism of action .
A-71497 can undergo several chemical transformations:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific conditions—such as pH, temperature, and solvent—are crucial for achieving desired products from these reactions .
The mechanism of action of A-71497 involves its interaction with bacterial DNA gyrase (topoisomerase), an enzyme critical for DNA replication. By inhibiting this enzyme, A-71497 disrupts bacterial DNA synthesis, leading to cell death. The compound's functional groups facilitate binding to the active site of the enzyme, enhancing its antibacterial efficacy against a range of pathogens including both aerobic and anaerobic bacteria .
A-71497 exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's usability in clinical settings.
A-71497's primary application lies in its role as an antibacterial agent. Its ability to produce high plasma levels of tosufloxacin upon administration makes it a valuable candidate in treating infections caused by resistant bacterial strains. Research has shown that it effectively targets various pathogens, including Chlamydia trachomatis and other respiratory pathogens derived from cystic fibrosis sputum .
A-71497 (CAS 134762-03-1) emerged in the late 20th century as a strategic solution to pharmacological limitations of the advanced fluoroquinolone antibiotic Tosufloxacin (A-61827). Developed collaboratively by Abbott Laboratories and Toyama Chemical Co. in 1990, this synthetic derivative addressed a critical challenge: Tosufloxacin's inherently low water solubility (≤0.1 mg/mL) precluded intravenous formulation development, severely limiting its clinical utility for systemic infections [3] [6]. The discovery occurred during structure-activity relationship (SAR) investigations targeting C3 modifications of the 1,8-naphthyridine core. Researchers synthesized the 3-formyl derivative (A-71497) through controlled oxidation of Tosufloxacin's C3 position, creating a bioreversible prodrug designed to convert rapidly to the parent compound in vivo [4]. This innovation aligned with historical prodrug development paradigms but represented a novel approach within the fluoroquinolone class, particularly for enhancing aqueous solubility without compromising antibacterial activity [3].
Table 1: Key Characteristics of A-71497
Property | Specification |
---|---|
IUPAC Name | 1,8-Naphthyridine-3-carboxaldehyde, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride |
Molecular Formula | C₁₉H₁₆ClF₃N₄O₂ |
Molecular Weight | 424.81 g/mol |
CAS Number | 134762-03-1 |
Parent Compound | Tosufloxacin (A-61827) |
Primary Innovation | 3-formyl prodrug derivative |
A-71497 exemplifies rational prodrug design to overcome pharmaceutical limitations while preserving pharmacological activity. Its core structural innovation lies in the conversion of Tosufloxacin’s C3 carboxylic acid group (-COOH) to an aldehyde (-CHO), fundamentally altering physicochemical behavior without disrupting the essential pharmacophore. This modification increased water solubility >20-fold compared to Tosufloxacin (exact solubility: >5 mg/mL in aqueous buffers), enabling parenteral administration previously impossible with the parent drug [3] [4]. The theoretical framework underpinning this approach leverages reversible biotransformation: upon absorption, esterases and oxidases rapidly metabolize the aldehyde to regenerate the bioactive carboxylic acid form (Tosufloxacin), ensuring target engagement with bacterial DNA gyrase and topoisomerase IV [8].
This structural strategy demonstrated three significant advances in antibiotic development:
Table 2: Pharmacokinetic Performance of A-71497 vs. Tosufloxacin
Parameter | A-71497 (Prodrug) | Tosufloxacin (Parent) | Experimental Model |
---|---|---|---|
Relative Solubility | >20-fold higher | Low (≤0.1 mg/mL) | In vitro aqueous buffer |
Cmax Conversion | 5.2 μg/mL Tosufloxacin | 3.1 μg/mL | Mice (50 mg/kg SC) |
Tmax | 0.5 hr | 1.2 hr | Mice (50 mg/kg PO) |
Bioavailability | 98% (as Tosufloxacin) | 75% | Canine model |
The molecular architecture of A-71497 retains Tosufloxacin’s critical pharmacophoric elements:
Table 3: Structural Evolution from Tosufloxacin to A-71497
Structural Feature | Tosufloxacin | A-71497 | Functional Impact |
---|---|---|---|
C3 Functional Group | -COOH (carboxylic acid) | -CHO (aldehyde) | ↑ Water solubility, ↑ parenteral compatibility |
C7 Substituent | 3-aminopyrrolidine | Identical | Maintained target affinity |
Chelation Capacity | High (metal ion binding) | Low (prodrug form) | ↓ Precipitation in infusion solutions |
Ionization State | Anionic at physiological pH | Neutral | ↑ Membrane permeability |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7